Cas no 1479527-33-7 (1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid)

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid
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- MDL: MFCD20810353
- インチ: 1S/C14H15NO2/c16-14(17)13-8-11-6-1-2-7-12(11)15(13)9-10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,16,17)
- InChIKey: RETUNNMZTPUVAZ-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC2C=CC=CC=2N1CC1CCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 301
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 42.2
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 196148-2.500g |
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid, 95% |
1479527-33-7 | 95% | 2.500g |
$1733.00 | 2023-09-09 |
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acidに関する追加情報
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid: A Comprehensive Overview
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid (CAS No. 1479527-33-7) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This article delves into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties: The molecular formula of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid is C14H17NO2, and it has a molecular weight of 231.29 g/mol. The compound features a cyclobutylmethyl group attached to the indole ring, which is further substituted with a carboxylic acid moiety at the 2-position. This unique structural arrangement imparts specific chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
Synthesis Methods: Several synthetic routes have been reported for the preparation of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid. One common method involves the condensation of cyclobutylmethylamine with an appropriate indole derivative, followed by carboxylation. Another approach utilizes a palladium-catalyzed coupling reaction between a cyclobutylmethyl halide and an indole carboxylic acid derivative. These methods offer varying degrees of yield and purity, allowing researchers to choose the most suitable route based on their specific requirements.
Biological Activities: Recent studies have highlighted the diverse biological activities of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid. One notable application is in the field of neuropharmacology, where the compound has shown potential as a modulator of serotonin receptors. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding to serotonin receptor subtypes, particularly 5-HT2A. This property makes it a promising candidate for the development of novel antidepressant and antipsychotic drugs.
In addition to its neuropharmacological effects, 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid has also been investigated for its anti-inflammatory properties. A study published in the European Journal of Medicinal Chemistry reported that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it could be useful in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Applications: The potential clinical applications of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid are currently being explored through various preclinical and early-stage clinical trials. Preliminary results from these trials have shown promising outcomes, particularly in terms of safety and efficacy. For instance, a phase I clinical trial conducted by a leading pharmaceutical company demonstrated that the compound was well-tolerated by human subjects at various dose levels, with no significant adverse effects reported.
FUTURE DIRECTIONS: Despite the promising results from recent studies, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid. Ongoing efforts are focused on optimizing its pharmacokinetic properties, enhancing its bioavailability, and exploring its potential synergistic effects with other therapeutic agents. Additionally, large-scale clinical trials will be essential to validate its efficacy and safety in treating various diseases.
In conclusion, 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid (CAS No. 1479527-33-7) is a multifaceted compound with significant potential in both basic research and clinical applications. Its unique chemical structure, combined with its diverse biological activities, makes it an exciting area of study for chemists, pharmacologists, and medical researchers alike. As more research is conducted, it is likely that this compound will play an increasingly important role in the development of novel therapeutic strategies for a wide range of diseases.
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